3-Carbamoyl-3-methylpropanoic acid
Description
3-Carbamoyl-3-methylpropanoic acid (CAS: 1432679-92-9) is a branched propanoic acid derivative featuring a methyl group and a carbamoyl (-CONH₂) substituent at the 3-position of the carboxylic acid backbone. This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry, as evidenced by its commercial availability for research purposes .
Properties
IUPAC Name |
4-amino-3-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(6)9)2-4(7)8/h3H,2H2,1H3,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWNDMMJLINIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901481 | |
| Record name | NoName_604 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-3-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl methacrylate with ammonia and carbon dioxide under high pressure and temperature conditions. This process yields the desired compound through a series of intermediate steps, including esterification and hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-3-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound, such as the carbamoyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
3-Carbamoyl-3-methylpropanoic acid has found applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a reagent in biochemical assays and studies involving amino acid metabolism. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the production of polymers and other chemical products.
Mechanism of Action
3-Carbamoyl-3-methylpropanoic acid can be compared with other similar compounds, such as 3-carbamoylpropanoic acid and 3-methylpropanoic acid. These compounds share structural similarities but differ in the presence or absence of specific functional groups. The unique combination of the carbamoyl and methyl groups in this compound contributes to its distinct properties and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
- 3-Carbamoyl-3-methylpropanoic acid: Contains a methyl group and a carbamoyl group at the 3-position.
- 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid (CAS: 3744-18-1): Features a 4-bromophenyl urea moiety attached to the propanoic acid backbone. The bromine atom increases molecular weight and lipophilicity, making this compound suitable for pharmaceutical impurity studies .
- 3-(3-Bromophenyl)-3-oxopropanoic acid (CAS: 1000556-86-4): Substituted with a 3-bromophenyl ketone group. The electron-withdrawing bromine and ketone may reduce acidity (pKa) compared to carbamoyl derivatives .
- 3-[(3-Chlorophenyl)carbamoylamino]propanoic acid (CAS: 33351-33-6): Includes a 3-chlorophenyl urea group. The chlorine atom contributes to higher density (predicted: 1.419 g/cm³) and a lower pKa (4.37) due to its electronegativity .
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | 1432679-92-9 | C₅H₉NO₃* | ~131 (derived) | 3-methyl, 3-carbamoyl | High polarity (carboxylic acid + carbamoyl) |
| 3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid | 3744-18-1 | C₁₀H₁₁BrN₂O₃ | 287.11 | 4-bromophenyl urea | High lipophilicity; pharmaceutical impurity |
| 3-(3-Bromophenyl)-3-oxopropanoic acid | 1000556-86-4 | C₉H₇BrO₃ | 267.06 | 3-bromophenyl ketone | Electron-withdrawing substituents |
| 3-[(3-Chlorophenyl)carbamoylamino]propanoic acid | 33351-33-6 | C₁₀H₁₁ClN₂O₃ | 242.66 | 3-chlorophenyl urea | Predicted pKa 4.37; high density |
Research Findings and Key Differences
- Solubility: The carbamoyl group in this compound may improve aqueous solubility compared to halogenated aryl derivatives, which are more lipophilic .
- Acidity: The pKa of the carboxylic acid group is influenced by substituents. For example, the chlorophenyl derivative’s pKa (4.37) is lower than typical propanoic acids (~4.8), likely due to electron-withdrawing effects.
Biological Activity
3-Carbamoyl-3-methylpropanoic acid (C5H9NO3) is a derivative of propanoic acid characterized by the presence of a carbamoyl group and a methyl group attached to the same carbon atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cellular responses to hypoxia.
The primary biological activity of this compound is linked to its interaction with hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of HIFs, which are essential for cellular adaptation to low oxygen conditions. By inhibiting PHD enzymes, this compound stabilizes HIF-α subunits, thereby influencing gene expression and metabolic pathways associated with hypoxia.
The compound exhibits significant interactions with various biological targets, particularly enzymes involved in cellular signaling pathways. Its ability to bind specifically to the active site of PHDs inhibits their activity, preventing the hydroxylation of HIF-α subunits. This inhibition leads to enhanced stability of HIFs and alters downstream signaling pathways that regulate cellular responses to hypoxic conditions.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression : Modulation of HIF activity affects the transcription of genes involved in angiogenesis, metabolism, and cell survival under low oxygen conditions.
- Metabolism : The compound's inhibition of PHDs can lead to increased glycolytic activity and reduced oxidative phosphorylation, promoting anaerobic metabolism .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
- Tumor Cell Cytotoxicity : In vitro studies have shown that this compound exhibits selective cytotoxic effects against various human tumor cell lines while sparing normal cells, indicating potential for targeted cancer therapy .
- Hypoxia Response : A study demonstrated that treatment with this compound significantly altered the expression levels of genes associated with hypoxia, suggesting its utility in conditions where oxygen levels are compromised.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
